molecular formula C61H95F5N22O15 B561552 [(pF)Phe4]nociceptin(1-13)NH2

[(pF)Phe4]nociceptin(1-13)NH2

Cat. No.: B561552
M. Wt: 1471.5 g/mol
InChI Key: WLVWYHYEULRQHK-OSTVPBBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

[(pF)Phe4]nociceptin(1-13)NH2 interacts with the NOP receptor, a G protein-coupled receptor, and displays high selectivity over δ, κ, and μ opioid receptors . The nature of these interactions involves binding to the NOP receptor, leading to a series of biochemical reactions.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways associated with the NOP receptor

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the NOP receptor. This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action is complex and is an active area of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(pF)Phe4]Nociceptin(1-13)NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

[(pF)Phe4]Nociceptin(1-13)NH2 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with modified functional groups .

Scientific Research Applications

[(pF)Phe4]Nociceptin(1-13)NH2 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(pF)Phe4]Nociceptin(1-13)NH2 is unique due to its high selectivity and potency for the nociceptin/orphanin FQ receptor. The p-fluoro modification at the phenylalanine residue enhances its binding affinity and prolongs its in vivo effects compared to other similar compounds .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H95F5N22O15/c1-29(80-42(92)27-79-59(103)49(31(3)90)88-57(101)39(24-33-44(62)46(64)48(66)47(65)45(33)63)82-43(93)26-77-41(91)25-78-53(97)34(69)23-32-13-5-4-6-14-32)51(95)84-38(18-12-22-76-61(73)74)55(99)86-36(16-8-10-20-68)56(100)87-40(28-89)58(102)81-30(2)52(96)85-37(17-11-21-75-60(71)72)54(98)83-35(50(70)94)15-7-9-19-67/h4-6,13-14,29-31,34-40,49,89-90H,7-12,15-28,67-69H2,1-3H3,(H2,70,94)(H,77,91)(H,78,97)(H,79,103)(H,80,92)(H,81,102)(H,82,93)(H,83,98)(H,84,95)(H,85,96)(H,86,99)(H,87,100)(H,88,101)(H4,71,72,75)(H4,73,74,76)/t29-,30-,31+,34-,35-,36-,37-,38-,39-,40-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVWYHYEULRQHK-OSTVPBBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H95F5N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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